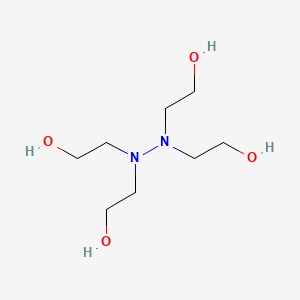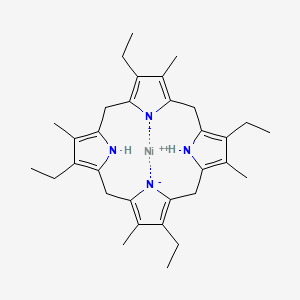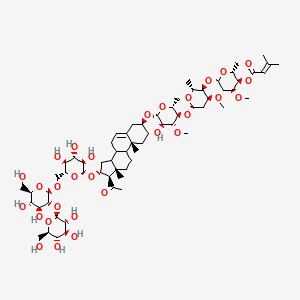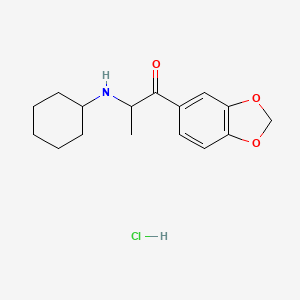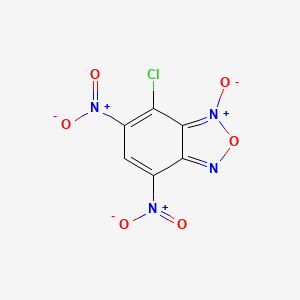
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide is a chemical compound that belongs to the benzoxadiazole family. This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide typically involves the nitration of 4-chloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines, to form substituted derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in these reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted benzoxadiazole derivatives can be formed.
Amino Derivatives: Reduction of nitro groups yields amino derivatives, which can be further functionalized.
Oxidized Products: Oxidation reactions can lead to the formation of nitroso or nitro derivatives with higher oxidation states.
科学的研究の応用
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorescent compounds and sensors.
Biology: The compound is employed in the labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with specific optoelectronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide exerts its effects is primarily through its ability to interact with nucleophiles and undergo redox reactions. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s fluorescent properties are due to its conjugated system, which allows for the absorption and emission of light at specific wavelengths.
類似化合物との比較
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: A closely related compound with similar reactivity and applications.
2,1,3-Benzothiadiazole: Another member of the benzoxadiazole family, known for its use in optoelectronic materials.
Benzofurazan: A structurally similar compound with different electronic properties and applications.
Uniqueness
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and makes it a versatile reagent in various chemical reactions. Its fluorescent properties also make it valuable in analytical and diagnostic applications.
特性
CAS番号 |
90361-91-4 |
|---|---|
分子式 |
C6HClN4O6 |
分子量 |
260.55 g/mol |
IUPAC名 |
4-chloro-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HClN4O6/c7-4-2(9(12)13)1-3(10(14)15)5-6(4)11(16)17-8-5/h1H |
InChIキー |
MPAKVNRHSJKKQU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NO[N+](=C2C(=C1[N+](=O)[O-])Cl)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


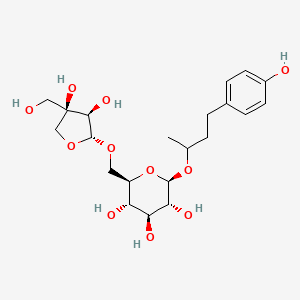
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)


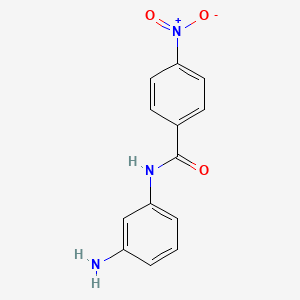
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
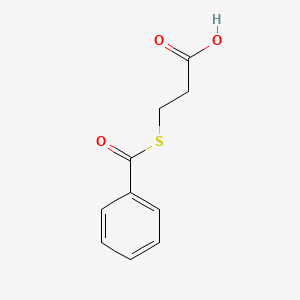
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
